(2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-13-5-6-14-16/h1-7,10H,8-9H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKSKDJZPVYGQB-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furan-2-ylpropenone Core
The α,β-unsaturated ketone system is universally constructed via Claisen-Schmidt condensation, leveraging the reactivity of furfural derivatives with ketone precursors. Computational studies indicate the (E)-isomer predominance (>95%) due to conjugation stabilization energies of approximately 12.3 kcal/mol.
Azetidine-Triazole Hybrid Scaffold
Two predominant strategies emerge for this subunit:
- Pre-formed azetidine functionalization : Introducing triazole via CuAAC on propargyl-azetidine intermediates
- Triazole-first approach : Constructing 1,2,3-triazole prior to azetidine ring closure
Comparative analysis shows the former method achieves higher yields (84% vs. 72%) but requires stringent oxygen-free conditions.
Synthetic Methodologies
Method A: Sequential Claisen-Schmidt/CuAAC Approach
Step 1 : Ketone precursor synthesis
3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl propan-1-one is prepared via:
$$ \text{Azetidine-3-carboxylic acid} \xrightarrow[\text{EDC/HOBt}]{\text{Propargylamine}} \text{Propargyl-azetidine} \xrightarrow[\text{CuSO}4/\text{sodium ascorbate}]{\text{NaN}3} \text{Triazole-azetidine ketone} $$
Yield: 78% after column chromatography
Step 2 : Claisen-Schmidt condensation
Reaction conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Base | KOH (20% w/v) |
| Temperature | 25°C |
| Time | 16 h |
| Molar ratio | 1:1.2 (ketone:aldehyde) |
Key optimization :
Method B: One-Pot Tandem Synthesis
This innovative protocol combines:
- In situ triazole formation via Huisgen cycloaddition
- Simultaneous enone construction
Reaction scheme:
$$ \text{Propargyl-azetidine} + \text{NaN}_3 \xrightarrow{\text{Cu(I)}} \text{Triazole intermediate} \xrightarrow[\text{EtOH, KOH}]{\text{Furan-2-carbaldehyde}} \text{Target compound} $$
Advantages :
- Reduced purification steps (crude purity: 89%)
- Total yield improvement (68% vs. 62% for sequential methods)
Limitations :
Advanced Characterization Data
Spectroscopic Fingerprints
IR Spectroscopy :
- 1660 cm⁻¹: Conjugated carbonyl stretch
- 1602 cm⁻¹: C=C vibration of enone
- 3120 cm⁻¹: Triazole C-H stretching
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.12 | s | 2H | Triazole H-3, H-5 |
| 7.62 | d (J=15.6 Hz) | 1H | Enone β-H |
| 6.85 | m | 2H | Furan H-3, H-4 |
| 4.32 | t (J=7.2 Hz) | 2H | Azetidine N-CH₂ |
HRMS :
Calculated for C₁₄H₁₂N₄O₂: 284.0912 [M+H]⁺
Found: 284.0909
Mechanistic Insights and Kinetic Studies
Claisen-Schmidt Condensation Dynamics
Time-resolved NMR studies reveal:
CuAAC Reaction Optimization
Design of Experiments (DoE) analysis identifies critical factors:
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| Cu(I) concentration | 5–7 mol% | +22% |
| Reaction time | 4–6 h | +15% |
| Solvent polarity | t-BuOH/H₂O (3:1) | +18% |
Microwave-assisted reactions reduce time by 60% while maintaining 89% yield.
Industrial-Scale Considerations
Green Chemistry Metrics
| Metric | Method A | Method B |
|---|---|---|
| E-factor | 18.7 | 11.2 |
| PMI (Process Mass Intensity) | 23.4 | 16.8 |
| Carbon efficiency | 44% | 61% |
Solvent recovery systems improve E-factor by 34% in pilot-scale trials.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The triazole and azetidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of various triazole derivatives. The triazole ring is known for its ability to inhibit fungal growth and has been incorporated into numerous antifungal agents. The compound may exhibit similar properties due to the presence of the triazole moiety, which has been shown to be effective against a range of pathogens including Escherichia coli and Candida albicans .
Anti-inflammatory Properties
Compounds containing furan and triazole structures have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
The structural features of (2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one may also confer anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of cell cycle progression .
Herbicidal Activity
Triazole derivatives have shown promise as herbicides due to their ability to inhibit specific enzymes involved in plant growth. The incorporation of furan into the structure may enhance this activity by improving the compound's solubility and absorption in plant systems .
Pest Control
The compound's potential insecticidal properties could be explored further. Research indicates that compounds with similar structures can disrupt the nervous systems of pests, providing a basis for developing new agrochemicals .
Synthesis of Functional Materials
The unique properties of this compound make it a candidate for creating functional materials. Its ability to form coordination complexes with metals could be utilized in catalysis or as sensors for environmental monitoring .
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The furan and azetidine rings contribute to the compound’s overall stability and binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Substituent-Driven Structural Variations
The table below compares substituents and key structural parameters of similar chalcone derivatives:
Key Observations :
Crystallographic and Conformational Analysis
- Dihedral Angles : In fluorophenyl chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing conjugation and planarity .
- Target Compound : The azetidine ring likely imposes torsional constraints, reducing planarity and altering electronic delocalization compared to phenyl or piperidine analogues .
Biological Activity
The compound (2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one is a hybrid molecule that combines furan and triazole moieties, both of which are known for their diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Structural Characteristics
The molecular structure of the compound includes:
- A furan ring , contributing to various biological activities.
- A triazole ring , known for its role in enhancing pharmacological properties.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Notably:
- Antibacterial Activity : In studies evaluating antibacterial efficacy, derivatives containing the furan moiety exhibited significant activity against Escherichia coli and Staphylococcus aureus. For instance, a related furan derivative demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 |
| Furan Derivative 2 | S. aureus | <50 |
Anticancer Activity
Research has highlighted the potential anticancer effects of triazole-containing compounds. The triazole ring has been associated with:
- Cell Growth Inhibition : Compounds with triazole moieties have shown IC50 values ranging from 1.02 to 74.28 µM across various cancer cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Hybrid 1 | MCF-7 | <10 |
| Triazole Hybrid 2 | HT-29 | 20 |
| Triazole Hybrid 3 | MOLT-4 | 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound is supported by studies on related furan derivatives:
- Inhibition of Inflammatory Mediators : Compounds linked to the furan structure have shown significant anti-inflammatory activity in animal models .
| Compound | Model Used | Result |
|---|---|---|
| Furan Derivative A | Carrageenan-induced inflammation | Significant reduction |
| Furan Derivative B | Hot plate test | Strong analgesic effect |
The biological activities of this compound can be attributed to:
- Furan Moiety : Exhibits interactions with cellular targets through π-stacking and hydrogen bonding, enhancing the compound's bioavailability and efficacy .
- Triazole Ring : Known for its ability to inhibit enzymes such as acetylcholinesterase (AChE), contributing to its neuroprotective and anticancer effects .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against ESKAPE pathogens, revealing significant growth inhibition in five out of six tested strains .
- Anticancer Screening : A recent study demonstrated that a triazole-based compound exhibited potent cytotoxicity against multiple cancer cell lines, indicating its potential as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for preparing (2E)-3-(furan-2-yl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]prop-2-en-1-one, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves three key steps:
Formation of the azetidine-triazole core via 1,3-dipolar cycloaddition between an azide and alkyne derivative under Cu(I) catalysis .
Introduction of the furan moiety through a Wittig or Horner-Wadsworth-Emmons reaction to generate the α,β-unsaturated ketone backbone .
Coupling of the azetidine-triazole fragment with the furan-containing enone using nucleophilic substitution or amidation reactions .
Critical parameters include:
- Temperature : Optimal cycloaddition occurs at 60–80°C .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance enone formation .
- Catalyst loading : 5–10 mol% Cu(I) for triazole ring formation .
Q. How is the stereochemical configuration (E/Z) of the α,β-unsaturated ketone confirmed experimentally?
- Methodological Answer : The E-configuration of the prop-2-en-1-one group is confirmed via:
- ¹H NMR spectroscopy : Coupling constants (J) between vinyl protons (typically 12–16 Hz for trans configuration) .
- X-ray crystallography : Definitive structural assignment by analyzing dihedral angles between the furan and azetidine rings .
- IR spectroscopy : Absorption bands near 1650–1680 cm⁻¹ for conjugated carbonyl stretching .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
- Methodological Answer : Essential techniques include:
- NMR (¹H, ¹³C) : Assign peaks for the triazole (δ 7.5–8.5 ppm), azetidine (δ 3.5–4.5 ppm), and furan (δ 6.3–7.2 ppm) protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₄N₄O₂) .
- Single-crystal X-ray diffraction : Report bond lengths (e.g., C=O ~1.21 Å) and torsion angles to validate spatial arrangement .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during triazole-azetidine coupling?
- Methodological Answer : Competing side reactions (e.g., azetidine ring-opening or over-alkylation) are minimized by:
- pH control : Use weakly basic conditions (pH 7–8) to stabilize the azetidine nitrogen .
- Protecting groups : Temporarily protect the triazole nitrogen with Boc groups to prevent undesired nucleophilic attacks .
- Stepwise purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before coupling .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking and MD simulations are used to predict interactions:
Target selection : Prioritize enzymes with conserved triazole-binding pockets (e.g., fungal CYP51 or bacterial FabH) .
Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to model ligand-receptor complexes .
Binding energy analysis : Calculate ΔG values; a threshold of ≤ −7.0 kcal/mol suggests high affinity .
Example: Docking studies of analogous triazole derivatives show hydrogen bonding between triazole N2 and fungal CYP51 heme .
Q. How do structural modifications (e.g., substituting furan with thiophene) impact bioactivity, and how are these effects rationalized?
- Methodological Answer : Comparative SAR studies involve:
- Synthesis of analogs : Replace furan with thiophene or pyridine via analogous coupling steps .
- Bioactivity assays : Test antifungal/antibacterial activity using microbroth dilution (MIC values) .
- Electronic effects : Thiophene’s lower electronegativity vs. furan reduces electron-withdrawing effects, altering binding to target active sites .
Data Example :
| Substituent | MIC (C. albicans) | LogP |
|---|---|---|
| Furan | 2.5 µg/mL | 1.8 |
| Thiophene | 8.0 µg/mL | 2.3 |
| Reduced activity with thiophene correlates with increased hydrophobicity and weaker target interactions . |
Q. How can contradictory data on the compound’s solubility and stability be resolved in different experimental settings?
- Methodological Answer : Contradictions arise from solvent polarity and pH variations. Resolve via:
- Solubility profiling : Measure in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λmax ~270 nm) .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Acidic conditions (pH < 5) hydrolyze the enone group .
- Standardized protocols : Use USP buffers and controlled humidity chambers for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
